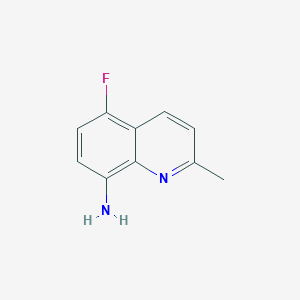

5-Fluoro-2-methylquinolin-8-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

5-fluoro-2-methylquinolin-8-amine |

InChI |

InChI=1S/C10H9FN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 |

InChI Key |

VROVVZGUDJDSOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)F)N |

Origin of Product |

United States |

Structural Analysis and Conformational Studies of 5 Fluoro 2 Methylquinolin 8 Amine Derivatives

Molecular Geometry and Tautomeric Forms of Quinoline (B57606) Amines

The fundamental framework of 5-Fluoro-2-methylquinolin-8-amine is the quinoline ring system, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. wikipedia.org This fusion results in a planar, rigid platform upon which substituents are arranged. nih.gov The geometry is characterized by specific bond lengths and angles inherent to the aromatic system, which are then subtly modified by the attached functional groups: a fluorine atom at position 5, a methyl group at position 2, and an amine group at position 8.

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a relevant consideration for quinoline amines. In amino-substituted quinolines, prototropic tautomerism can occur, leading to an equilibrium between the amino and imino forms. For 8-aminoquinolines, this involves the potential migration of a proton from the exocyclic amino group to the ring nitrogen, forming an imino tautomer.

Theoretical studies on related hydroxyquinolines have shown that the stability of tautomers is highly dependent on the substituent's position. researchgate.net For most hydroxyquinoline isomers, the hydroxy form is more stable. researchgate.net However, for the 2-hydroxyquinoline (B72897) isomer, the N-H tautomer, which forms a cyclic amide structure, is the most stable of all isomers. researchgate.net While this compound is an amine rather than a hydroxyl derivative, these findings highlight the capacity of the quinoline nitrogen to participate in tautomeric equilibria. The relative stability of the amino and imino tautomers of this compound would be influenced by factors such as the electronic effects of the fluorine and methyl groups and potential intramolecular hydrogen bonding.

Table 1: Potential Tautomeric Forms of 8-Aminoquinoline (B160924) This table illustrates the general principle of amino-imino tautomerism in the 8-aminoquinoline scaffold.

| Tautomeric Form | Structural Representation | Key Features |

|---|---|---|

| Amino Form |  |

Exocyclic amine (-NH₂) group. Aromatic quinoline ring system. Generally the more stable form. |

| Imino Form |  |

Endocyclic imine (=NH) group. Proton has migrated from the amino group to the ring nitrogen. Often a less stable, minor contributor. |

Influence of Fluorine Substitution on Molecular Conformation

The substitution of a hydrogen atom with fluorine can profoundly impact a molecule's properties, an effect that is leveraged extensively in medicinal chemistry and materials science. acs.org Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without causing significant steric disruption while drastically altering the electronic landscape. acs.orgnih.gov

In the context of this compound, the fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect, which modifies the electron density distribution across the entire quinoline ring system. semanticscholar.org This electronic perturbation can influence several molecular attributes:

Bond Lengths and Angles: The C-F bond is highly polarized, and the electron-withdrawing nature of fluorine can affect the lengths of adjacent C-C bonds within the aromatic system.

Acidity and Basicity: The electron-withdrawing effect of fluorine can decrease the basicity of the nearby quinoline nitrogen (N1) and the exocyclic amino group (at C8).

Intermolecular Interactions: The polarized C-F bond can participate in non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds, influencing crystal packing and receptor binding.

While the rigid quinoline scaffold limits major conformational changes, fluorine substitution can affect the rotational barriers and preferred orientations of flexible substituents. acs.orgnih.gov For instance, it can influence the energetics of the rotation of the 8-amino group, potentially favoring a conformation that minimizes electrostatic repulsion. The incorporation of fluorine into azaaromatic compounds like quinoline has been noted to enhance certain biological activities, underscoring the significance of this substitution. researchgate.net

Table 2: Effects of Fluorine Substitution on Molecular Properties

| Property | Influence of Fluorine | Rationale |

|---|---|---|

| Electron Distribution | Induces significant polarization. | High electronegativity of fluorine withdraws electron density from the aromatic ring. semanticscholar.org |

| Conformation | Generally minor changes to the ring; can influence substituent orientation. | Fluorine is a small atom, often considered a hydrogen bioisostere, but its electronic effects can alter local conformational preferences. nih.gov |

| Basicity (pKa) | Generally decreases the basicity of nitrogen atoms. | The strong inductive electron-withdrawing effect reduces the availability of lone-pair electrons on the nitrogen atoms for protonation. |

| Lipophilicity | Generally increases lipophilicity. | The C-F bond can increase the molecule's affinity for nonpolar environments. semanticscholar.org |

Stereochemical Aspects and Chirality in Substituted Quinoline Systems

Chirality, or "handedness," is a critical stereochemical concept. While the parent this compound molecule is achiral (it is superimposable on its mirror image), the introduction of chiral elements to the quinoline scaffold can lead to stereoisomers with distinct properties. The quinoline ring itself serves as a rigid, achiral platform onto which chiral centers can be built. nih.gov

Chirality in quinoline derivatives can arise in several ways:

Chiral Substituents: The attachment of a substituent containing a stereogenic center (e.g., a chiral alkyl chain) to the quinoline ring will make the entire molecule chiral. The stereochemistry of such a substituent can direct the spatial orientation of the quinoline ring system. nih.gov

Atropisomerism: In certain highly substituted biaryl systems, restricted rotation around a single bond can lead to a form of axial chirality known as atropisomerism. mdpi.com While unlikely in this compound itself, derivatives with bulky groups at positions adjacent to a bond connecting the quinoline to another ring system could potentially exhibit this phenomenon.

Helical and Planar Chirality: More complex fused-ring systems can exhibit helical or planar chirality, where the molecule's three-dimensional shape is inherently chiral even without a traditional stereocenter. mdpi.com

The study of chiral quinoline alkaloids, for example, has involved the detailed determination of their absolute configurations and enantiomeric purity. rsc.org The specific arrangement of substituents on the quinoline core is crucial, and even achiral groups can create a stereocontrolled environment that influences interactions with other chiral molecules, such as biological receptors. nih.gov

Computational Analysis of Molecular Structure and Electronic Properties

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules at an atomic level. For a compound like this compound, methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis can offer deep insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has become a standard tool for predicting the properties of molecules, including quinoline derivatives. researchgate.netscholarpublishing.org By applying DFT methods, such as using the B3LYP functional with a basis set like 6-311++G(d,p), one can perform a full geometry optimization of this compound in the gas phase or in solution. researchgate.netnih.gov

These calculations yield a wealth of information:

Optimized Molecular Geometry: Precise predictions of bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of theoretical infrared (IR) and Raman spectra, which can be compared with experimental results to confirm the structure. researchgate.net

Electronic Properties: Determination of dipole moment, polarizability, and the distribution of electronic charge (e.g., through Natural Bond Orbital analysis). nih.gov

DFT calculations on related quinoline structures have been used to compare theoretical parameters with experimental data from X-ray crystallography, often showing good agreement. nih.gov

Table 3: Predicted Geometrical Parameters for this compound (Hypothetical DFT Data) This table presents representative, hypothetical data for key bond lengths and angles that would be obtained from a DFT/B3LYP calculation, based on values for similar structures.

| Parameter | Atom(s) Involved | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C5-F | ~1.35 Å |

| Bond Length | C8-N (amine) | ~1.38 Å |

| Bond Length | C2-C (methyl) | ~1.51 Å |

| Bond Angle | C4-C5-C6 | ~121° |

| Bond Angle | C7-C8-N (amine) | ~120° |

| Bond Angle | N1-C2-C3 | ~122° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The lowest energy orbital devoid of electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, FMO analysis can predict its reactive behavior. The locations of the HOMO and LUMO densities indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The electron-donating amino group is expected to significantly influence the HOMO, likely increasing its energy and localizing electron density on the benzene portion of the quinoline ring. Conversely, the electron-withdrawing fluorine atom and the pyridine ring nitrogen would contribute to lowering the energy of the LUMO. DFT calculations on protonated quinolines have shown that the C4 position often has the largest contribution to the LUMO, making it a likely site for nucleophilic attack. acs.org

Table 4: Frontier Molecular Orbital Properties (Hypothetical) This table provides illustrative energy values and interpretations for an FMO analysis of this compound.

| Orbital | Predicted Energy (eV) | Primary Location of Electron Density | Implied Reactivity |

|---|---|---|---|

| HOMO | -5.5 eV | Primarily on the benzene ring and the exocyclic amine group. | Site of oxidation or reaction with electrophiles. |

| LUMO | -1.2 eV | Primarily on the pyridine ring, particularly C2 and C4. | Site of reduction or reaction with nucleophiles. |

| HOMO-LUMO Gap | 4.3 eV | - | Indicates high kinetic stability but potential for reactivity under appropriate conditions. |

While the quinoline ring is rigid, the molecule as a whole possesses conformational flexibility due to the rotation of its substituents, namely the 2-methyl and 8-amino groups. Exploring the conformational landscape involves mapping the potential energy of the molecule as a function of these rotational degrees of freedom. frontiersin.org

For this compound, the most significant conformational variable is the rotation around the C8-N bond of the amino group. Computational methods can be used to generate a potential energy surface by systematically rotating this group and calculating the energy at each step. This analysis can identify the lowest-energy (most stable) conformations and the energy barriers to rotation between them.

The conformational landscape is shaped by a balance of forces:

Steric Hindrance: Repulsion between the amino group's hydrogen atoms and the hydrogen atom at the C7 position.

Intramolecular Hydrogen Bonding: A key interaction may be the formation of a weak hydrogen bond between one of the amine hydrogens and the lone pair of the quinoline ring nitrogen (N1). This would favor a planar conformation where the N-H bond points toward N1.

Electronic Effects: The fluorine atom at C5 can influence the charge distribution and thus the electrostatic interactions that stabilize or destabilize certain conformations.

Computational studies using molecular dynamics or relaxed potential energy scans can reveal the most populated conformational states and the dynamics of their interconversion. frontiersin.org

Structure Activity Relationship Sar of 5 Fluoro 2 Methylquinolin 8 Amine Analogs

Impact of Substituent Position on Biological Activity

The specific placement of functional groups on the quinoline (B57606) core is a determining factor in the compound's interaction with biological targets. Research into various analogs has demonstrated that even minor positional changes can lead to significant shifts in potency and selectivity.

The incorporation of a fluorine atom into azaaromatic compounds is a well-established strategy to enhance biological activity. researchgate.net In the context of the quinoline scaffold, a fluorine atom at the C-5 position exerts a powerful influence through its unique electronic properties. Fluorine is the most electronegative element, and its presence can alter the molecule's acidity, basicity, and metabolic stability. nih.gov This modification can lead to enhanced binding affinity with target receptors and improved pharmacokinetic properties, such as increased membrane permeability and resistance to metabolic degradation. researchgate.netnih.gov The introduction of fluorine can also modulate the reactivity of the quinoline ring system, with density functional theory (DFT) calculations showing that electronic effects influence the site selectivity of reactions on the ring. nih.govacs.org

The 8-aminoquinoline (B160924) scaffold is of significant interest in drug discovery, partly due to the crucial role of the amine group at the C-8 position. rsc.org This functional group is a key site for interaction with biological targets. It can act as both a hydrogen bond donor and acceptor, forming critical connections within a receptor's active site. Furthermore, the nitrogen atom of the C-8 amine, in conjunction with the quinoline ring's nitrogen at N-1, can function as a chelating agent for metal ions. nih.govacs.org This metal chelation is a known mechanism of action for several quinoline-based therapeutics, particularly in the context of antimicrobial and anticancer activities. nih.gov The strategic functionalization of the C-8 position is a major focus in the development of new quinoline derivatives. researchgate.netmdpi.com

Beyond the core substitutions of 5-Fluoro-2-methylquinolin-8-amine, modifications at other positions on the quinoline ring have been shown to significantly impact biological activity. Studies on various quinolone libraries have provided insights into the SAR at these positions, particularly in the context of antimalarial activity. researchgate.net

N-1 Position: The nature of the alkyl group at the N-1 position can influence potency. For instance, replacing an n-propyl group with a cyclopropyl group at N-1 has been observed to result in decreased antimalarial activity. researchgate.net

C-3 Position: Variations in the amide substituent at the C-3 position also modulate the compound's efficacy. The introduction of different aniline (B41778) or aryl-alkyl amide derivatives at this position leads to a range of potencies. researchgate.netnih.gov

C-6 Position: The C-6 position has been a target for modification in the development of kinase inhibitors, where the introduction of complex moieties has been shown to be effective. nih.gov

C-7 Position: The C-7 position is particularly sensitive to substitution. The presence of heterocyclic groups like piperazine or N-methyl piperazine at C-7 has been shown to have a marked positive influence on antimalarial potency compared to piperidine or morpholine units at the same position. researchgate.netresearchgate.net

The following table summarizes the observed effects of substituent changes at various positions on the quinolone core, based on antimalarial activity studies. researchgate.net

| Position | Original Group | Modified Group | Observed Effect on Antimalarial Activity |

| N-1 | n-Propyl | Cyclopropyl | Decreased Potency |

| C-7 | Piperidine | N-methyl piperazine | Increased Potency |

| C-7 | Morpholine | Piperazine | Increased Potency |

| C-3 | 3-chloroaniline amide | Aryl-alkyl amide | Varied (Generally less potent) |

Electronic and Steric Contributions to Biological Efficacy

Electronic Effects: The distribution of electron density across the quinoline ring system is critical for receptor binding. Electron-withdrawing groups, such as the fluorine atom at C-5, can create partial positive charges on adjacent carbons, potentially enhancing electrostatic interactions with negatively charged residues in a binding pocket. Conversely, electron-donating groups can increase the basicity of the quinoline nitrogen, which may be important for certain receptor interactions. Studies have shown that the introduction of strongly electron-withdrawing groups like nitro (–NO2) or trifluoromethyl (–CF3) can sometimes lead to reduced activity, suggesting a delicate electronic balance is required for optimal efficacy. nih.gov

Steric Effects: The size and shape of substituents (steric bulk) play a crucial role in determining whether a molecule can fit into the binding site of a target protein. While some bulk may be necessary to occupy a specific pocket and increase affinity, excessive steric hindrance can prevent the molecule from achieving the correct orientation for binding. For example, substitutions at certain positions can lead to reduced potency, indicating that steric clashes may be occurring. nih.gov The relatively small size of the methyl group at C-2 and the fluorine at C-5 in this compound minimizes potential negative steric interactions.

QSAR and 3D Pharmacophore Modeling for Quinoline Derivatives

To better understand the complex structure-activity relationships of quinoline derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D pharmacophore modeling are employed. nih.govmdpi.com These in silico techniques are instrumental in the rational design of new, more potent analogs. mdpi.com

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate 3D contour maps that visualize the regions where specific steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.com

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target receptor. nih.govfrontiersin.org For quinoline derivatives, these models often highlight the importance of features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions. nih.gov For instance, a six-point pharmacophore model developed for cytotoxic quinolines identified three hydrogen bond acceptors (A) and three aromatic rings (R) as the key features for activity. nih.gov This model (AAARRR) demonstrated a high correlation between the predicted and observed biological activities, making it a valuable tool for virtual screening of new potential drug candidates. nih.gov

The table below describes a representative pharmacophore model for quinoline derivatives, highlighting the key chemical features required for biological activity. nih.gov

| Pharmacophore Feature | Description | Significance for Receptor Interaction |

| Hydrogen Bond Acceptor (A) | An atom with a lone pair of electrons (e.g., N in the quinoline ring, O in a carbonyl). | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the receptor active site, anchoring the molecule. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system (e.g., the quinoline ring itself). | Engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. |

| Hydrogen Bond Donor (D) | An atom with an attached hydrogen that can be donated (e.g., the -NH2 group at C-8). | Forms hydrogen bonds with acceptor groups (e.g., C=O) in the receptor, contributing to binding affinity. |

| Hydrophobic Feature (H) | A non-polar group (e.g., the methyl group at C-2). | Interacts with hydrophobic pockets in the receptor, displacing water and increasing binding affinity through the hydrophobic effect. |

These computational models, by providing detailed insights into the structural requirements for biological efficacy, guide the synthesis of new derivatives with potentially improved therapeutic profiles. nih.govmdpi.com

Correlation between Lipophilicity and Activity

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of drug candidates. It governs a molecule's ability to permeate cell membranes, interact with biological targets, and undergo metabolic processes nih.gov. In the context of quinoline derivatives, including analogs of this compound, the relationship between lipophilicity and biological activity is a well-documented and crucial aspect of their structure-activity relationship (SAR).

Quantitative Structure-Activity Relationship (QSAR) studies frequently identify lipophilicity as a key descriptor for predicting the biological activity of quinoline compounds. For instance, a QSAR model developed for a series of quinoline derivatives targeting Mycobacterium tuberculosis revealed a positive correlation between the octanol/water partition coefficient (logP) and anti-mycobacterial activity sustech.edu. This suggests that for this particular biological target, increased lipophilicity may enhance the compound's effectiveness.

Research on the anticancer properties of quinoline derivatives has also highlighted the importance of lipophilicity. A study comparing 2-arylquinolines with 2-methyl-1,2,3,4-tetrahydroquinolines found that the more lipophilic aromatic quinolines exhibited greater cytotoxic effects against HeLa and PC3 cancer cell lines rsc.org. The tetrahydroquinoline derivatives, which had lower calculated logP (cLogP) values, showed poorer activity, indicating a direct relationship between higher lipophilicity and enhanced anticancer potency in this series rsc.org.

The following table illustrates the relationship between the calculated lipophilicity (cLogP) and the cytotoxic activity (IC₅₀) for selected 2-arylquinoline derivatives against the HeLa cancer cell line, as adapted from research findings.

| Compound | Substituent (R) | cLogP | IC₅₀ (μM) against HeLa |

| 4 | H | 2.98 | 34.4 |

| 5 | 6-Cl | 3.63 | 31.7 |

| 10 | 6-I | 4.13 | 19.3 |

| 13 | 6-Cl (on 2-phenyl) | 3.93 | 8.3 |

| 14 | 6-Br (on 2-phenyl) | 4.08 | 13.9 |

Data sourced from studies on 2-arylquinoline derivatives and their cytotoxic effects. Lower IC₅₀ values indicate higher potency.

Conversely, for certain biological activities, an increase in polarity (and thus a decrease in lipophilicity) can be beneficial. The nitrogen atom within the quinoline ring structure is thought to increase polarity and water solubility, which are considered important factors for antibacterial activity nih.gov. This highlights that the optimal lipophilicity can be target-dependent; while higher lipophilicity may favor anticancer activity by enhancing membrane passage, a more balanced polarity might be necessary for antibacterial agents rsc.orgnih.gov.

Further studies have reinforced these observations. For example, the introduction of halogen atoms into the 8-hydroxyquinoline (B1678124) scaffold was found to increase the lipophilicity of the resulting products, which correlated with their anticancer activity mdpi.com. Similarly, substituting an aromatic amide at the second position of the quinoline ring was shown to increase both lipophilicity and antiviral activity nih.gov.

The table below summarizes findings from various studies on how lipophilicity modulates the biological activity of different quinoline scaffolds.

| Quinoline Scaffold | Biological Activity | Correlation with Lipophilicity |

| General Quinoline Derivatives | Anti-mycobacterium tuberculosis | Positive correlation; higher logP associated with higher activity sustech.edu. |

| 2-Arylquinolines | Anticancer (HeLa, PC3 cells) | Positive correlation; more lipophilic compounds showed better IC₅₀ values rsc.org. |

| 8-Hydroxyquinolines | Antibacterial | Increased polarity/water solubility (lower lipophilicity) suggested as beneficial nih.gov. |

| Halogenated 8-Hydroxyquinolines | Anticancer | Increased lipophilicity due to halogens correlated with activity mdpi.com. |

| 2-Aromatic Amide Quinolines | Antiviral | Increased lipophilicity associated with increased activity nih.gov. |

Advanced Research Applications and Future Perspectives for 5 Fluoro 2 Methylquinolin 8 Amine Derivatives

Development as Molecular Probes for Biological Systems

Derivatives of 8-aminoquinoline (B160924) are well-established as fluorophores for the detection of metal ions, particularly zinc (Zn²⁺). nih.gov The core structure acts as a fluorogenic chelator, and the introduction of various substituents can fine-tune its selectivity and photophysical properties. nih.govossila.com The 5-fluoro-2-methylquinolin-8-amine scaffold provides a platform for creating novel molecular probes with enhanced characteristics.

The fluorine atom at the C5 position can influence the electron density of the quinoline (B57606) ring system, potentially modulating the fluorescence quantum yield and Stokes shift of the resulting probe. The methyl group at the C2 position can enhance binding affinity and selectivity for specific analytes. These modifications can lead to the development of highly sensitive and selective probes for monitoring biological processes in real-time.

For instance, derivatives can be designed to exhibit a "turn-on" fluorescence response upon binding to a target molecule, minimizing background signal and improving detection limits. The versatility of the 8-amino group allows for its facile conjugation to various recognition moieties, enabling the creation of probes for a wide range of biological targets beyond metal ions, including enzymes, nucleic acids, and specific cellular organelles.

Role in Lead Compound Optimization and Drug Discovery Programs

The process of lead optimization is a critical phase in drug discovery, focusing on enhancing the potency, selectivity, and pharmacokinetic properties of a promising lead compound. danaher.com The this compound scaffold offers several advantages in this context. The quinoline core itself is a "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets with high affinity. nih.gov

The strategic placement of the fluorine atom can significantly impact a molecule's metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) enzyme metabolism. researchgate.net This can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced bioavailability. Furthermore, the electronic-withdrawing nature of fluorine can influence the pKa of the 8-amino group, affecting its interaction with biological targets and potentially improving binding affinity and selectivity. nih.gov

Application in Functional Materials and Catalysis

Quinoline derivatives are not only valuable in medicine but also find applications in the development of functional materials and as ligands in catalysis. ossila.comvulcanchem.com The conjugated π-system of the quinoline ring imparts favorable electronic and photophysical properties, making its derivatives suitable for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com

The introduction of a fluorine atom in the this compound structure can enhance the electron-accepting properties of the quinoline core, which can be beneficial for applications in organic electronics. The amino group can serve as an attachment point for polymerizable groups or other functional moieties to create advanced materials with tailored properties.

In the realm of catalysis, chiral quinoline derivatives have been employed as ligands for asymmetric synthesis. The 2-methyl group in this compound can play a role in creating a specific chiral environment around a metal center, influencing the stereochemical outcome of a reaction. The 8-amino group can coordinate to metal centers, and its electronic properties, modulated by the fluorine atom, can impact the catalytic activity.

Exploration of Novel Therapeutic Areas and Unaddressed Biological Targets

The inherent biological activity of the quinoline scaffold makes it a fertile ground for exploring new therapeutic applications. nih.govresearchgate.net Derivatives of 8-aminoquinoline have historically been investigated for their antimalarial properties, but recent research has expanded their potential to other areas, including cancer and neurodegenerative diseases. nih.govmdpi.com

The unique substitution pattern of this compound may confer novel biological activities. The fluorine atom can enhance cell membrane permeability and influence interactions with biological targets. The combination of the fluoro and methyl groups could lead to derivatives with unique selectivity profiles for kinases, G-protein coupled receptors (GPCRs), or other enzyme families that are implicated in a variety of diseases.

For example, some tetrahydroquinoline derivatives have shown antiproliferative activity against various cancer cell lines. mdpi.com The exploration of derivatives of this compound in high-throughput screening campaigns against a diverse set of biological targets could uncover novel lead compounds for diseases with unmet medical needs. The ability to readily synthesize a library of derivatives by modifying the 8-amino group facilitates the exploration of a broad chemical space.

Sustainable and Scalable Synthesis of Complex Quinoline Scaffolds

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. acs.org While classical methods for quinoline synthesis often require harsh conditions and expensive starting materials, recent advancements have focused on greener alternatives. acs.org These include metal-free electrocatalytic annulation and multicomponent reactions that improve atom economy. acs.org

A practical and scalable synthesis of halo-quinolin-2(1H)-ones has been demonstrated, starting from inexpensive halo-anilines in a two-step sequence that is amenable to large-scale production. acs.org Such methodologies could be adapted for the synthesis of this compound and its derivatives. The development of robust and scalable synthetic routes is crucial for the translation of promising research findings into practical applications, whether in drug development or materials science.

Solvent-free fusion methods have also been explored for the synthesis of functionalized quinoline scaffolds, offering a simpler and more environmentally benign approach. researchgate.net The continuous development of such sustainable and scalable synthetic strategies will be essential for unlocking the full potential of complex quinoline scaffolds like this compound and its derivatives in various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-methylquinolin-8-amine, and how do reaction conditions influence yield?

- Methodology : The synthesis of quinoline derivatives often involves cyclization of substituted anilines or fluorination of pre-functionalized intermediates. For this compound, fluorination at the 5-position can be achieved using hydrogen fluoride (HF) or fluorinating agents like Selectfluor® under basic conditions. Solvent choice (e.g., DMF, THF) and temperature control (80–120°C) significantly affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical for isolating high-purity products .

- Key Variables : Reaction time (6–24 hrs), catalyst (e.g., Pd/C for hydrogenation), and protecting groups for the amine moiety (e.g., Boc) to prevent side reactions.

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?

- Analytical Workflow :

- 1H/13C NMR : Identify characteristic signals for the quinoline ring (δ 7.5–8.5 ppm for aromatic protons), fluorine coupling (split peaks due to 19F-1H coupling), and methyl groups (δ 2.5–3.0 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 191.08 (C10H10FN2+).

- IR Spectroscopy : Detect N-H stretching (~3400 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocol : Store under inert gas (Ar/N2) at –20°C in amber vials to prevent photodegradation. Solubility in DMSO (20 mM stock) requires aliquoting to avoid freeze-thaw cycles. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before long-term storage .

Advanced Research Questions

Q. How does the 5-fluoro substituent impact the compound’s electronic properties and binding affinity in biological targets?

- Computational Analysis : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing fluorine at the 5-position increases the quinoline ring’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Comparative studies with chloro/methoxy analogs show fluorine’s unique role in modulating π-π stacking and hydrogen bonding .

- Experimental Validation : Fluoro-substituted quinolines exhibit 2–3x higher inhibitory activity against kinases (e.g., EGFR) compared to non-fluorinated analogs in enzymatic assays .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

- Case Study : Discrepancies in IC50 values for antiproliferative activity may arise from assay conditions (e.g., cell line variability, serum concentration). Standardization using the NCI-60 panel and orthogonal assays (e.g., apoptosis via Annexin V/PI staining) improves reproducibility. Meta-analysis of SAR data highlights the 2-methyl group’s role in enhancing membrane permeability, while the 8-amine enables hydrogen bonding with DNA topoisomerases .

Q. How can in silico models predict the ADMET profile of this compound?

- Computational Tools :

- ADMET Predictor® : Estimates moderate blood-brain barrier penetration (logBB = –0.5) and hepatic clearance via CYP3A4.

- SwissADME : Low solubility (LogP = 2.1) suggests formulation challenges requiring co-solvents (e.g., cyclodextrins).

- Toxicity Alerts : Structural alerts for Ames test mutagenicity (amine group) require experimental validation .

Comparison of Substituent Effects on Biological Activity

Critical Data Gaps and Future Directions

- In Vivo Pharmacokinetics : No published data on bioavailability or metabolite identification. Proposed studies: Rodent PK/PD models with LC-MS/MS quantification.

- Mechanistic Studies : Cryo-EM or X-ray crystallography to map binding modes with cancer targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.